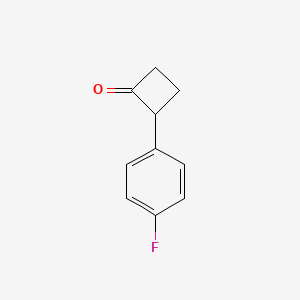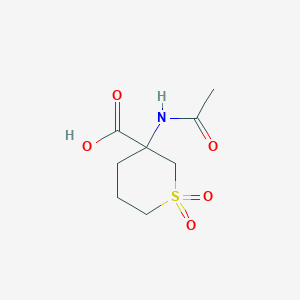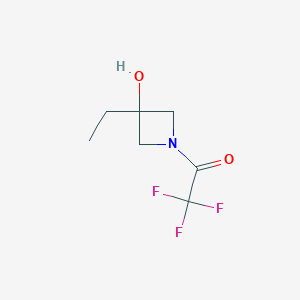
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by the presence of an azetidine ring, a trifluoromethyl group, and a hydroxyethyl substituent
Vorbereitungsmethoden
The synthesis of 1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols and alkyl halides under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation: The hydroxyethyl substituent can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Wissenschaftliche Forschungsanwendungen
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is used in studies to understand its interactions with biomolecules and its potential effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s azetidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The hydroxyethyl substituent may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:
1-(3-Hydroxyazetidin-3-yl)cyclobutane-1-carboxylate: This compound shares the azetidine ring but differs in the presence of a cyclobutane ring and carboxylate group.
1-(3-Ethyl-3-hydroxyazetidin-1-yl)but-2-en-1-one: This compound has a similar azetidine ring and hydroxyethyl substituent but differs in the presence of a butenone moiety.
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one:
The uniqueness of this compound lies in its combination of the azetidine ring, trifluoromethyl group, and hydroxyethyl substituent, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H10F3NO2 |
|---|---|
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
1-(3-ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H10F3NO2/c1-2-6(13)3-11(4-6)5(12)7(8,9)10/h13H,2-4H2,1H3 |
InChI-Schlüssel |
KXEMERANFWYUHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CN(C1)C(=O)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


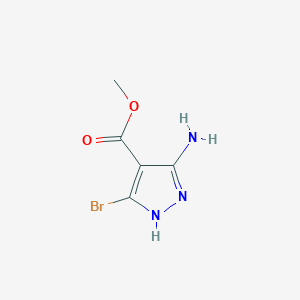
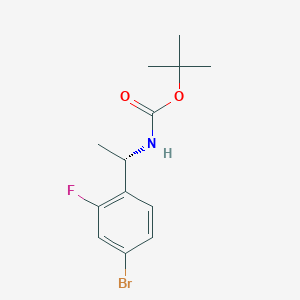
![N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide](/img/structure/B13502426.png)
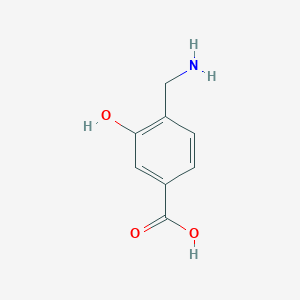
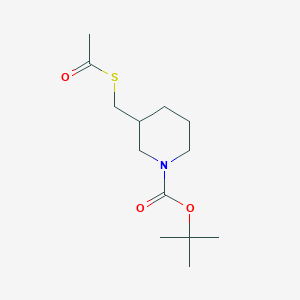
![(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13502440.png)
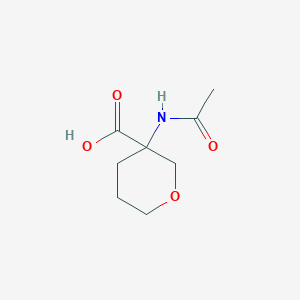
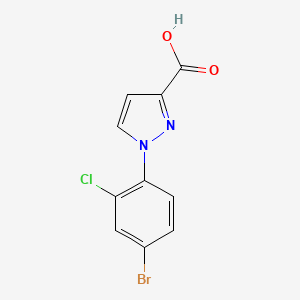
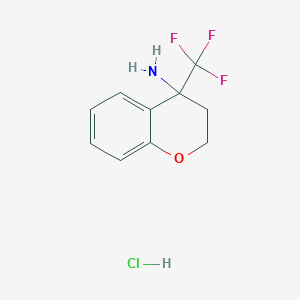
![4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid](/img/structure/B13502457.png)
![Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13502468.png)

